M2698 belongs to a novel class of quinazoline carboxamides, which have been identified through a structure-enabled drug discovery program aimed at developing selective inhibitors for the treatment of various cancers. The compound is classified under small-molecule inhibitors and is recognized for its kinase selectivity and favorable pharmacokinetic properties .
The synthesis of MSC2363318A involves multiple steps typical of organic synthesis for quinazoline derivatives. The process begins with the formation of the quinazoline core, followed by the introduction of the carboxamide functional group. Key synthetic steps may include:
The detailed synthetic route has not been disclosed in public literature but follows standard organic synthesis protocols used in medicinal chemistry .
The molecular formula of MSC2363318A is C21H19ClF3N5O, and its structure features a quinazoline backbone with specific substituents that confer its inhibitory activity. The compound's structural characteristics include:
The three-dimensional structure can be analyzed using crystallography data, which helps in understanding its interaction with target proteins .
MSC2363318A primarily functions through competitive inhibition of p70S6K and Akt, affecting downstream signaling pathways involved in cell growth, proliferation, and survival. The mechanism involves:
In vitro studies have demonstrated that M2698 effectively reduces phosphorylation levels of key substrates associated with these kinases, providing evidence of its functional efficacy .
The mechanism by which MSC2363318A exerts its effects involves several key processes:
Studies have shown that M2698 not only inhibits tumor cell proliferation but also induces apoptosis in cancer cells driven by aberrant activation of the PI3K/Akt/mTOR pathway .
M2698 exhibits several notable physical and chemical properties:
These properties contribute to its potential as an effective therapeutic agent in clinical settings .
MSC2363318A has significant potential applications in cancer therapy due to its ability to inhibit critical signaling pathways involved in tumor growth. Its primary applications include:
The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) (PAM) pathway is a master regulator of cell survival, proliferation, metabolism, and angiogenesis. Dysregulation occurs in ~30–50% of human cancers due to PIK3CA mutations (e.g., E542K, E545K, H1047R), PTEN loss, or Akt hyperactivation [4] [5] [6]. These alterations drive uncontrolled tumor growth and are associated with poor prognosis. For example, PIK3CA mutations are prevalent in 35.7% of estrogen receptor-positive breast cancers, while PTEN inactivation accelerates tumorigenesis in prostate and glioblastoma models [4] [6]. The pathway’s centrality in oncogenesis makes it a high-value therapeutic target.
First-generation mTOR complex (mTORC) inhibitors (rapalogs: everolimus, temsirolimus) exhibit limited efficacy due to compensatory feedback loops. mTORC1 inhibition disrupts S6K-mediated negative feedback, leading to paradoxical Akt activation via mTORC2 or receptor tyrosine kinase upregulation [1] [5]. This reactivation blunts antitumor effects and promotes resistance. Additionally, isoform-specific PI3K inhibitors (e.g., alpelisib) show variable clinical responses due to pathway redundancy and toxicities like hyperglycemia from Akt2 inhibition [5] [6].
Simultaneous targeting of p70S6K (a mTORC1 substrate) and Akt addresses feedback-driven resistance. By blocking p70S6K, downstream protein synthesis is suppressed, while Akt inhibition prevents survival signaling upstream of mTORC2. This dual approach achieves deeper pathway suppression and overcomes limitations of single-node inhibitors [1] [2]. Preclinical evidence confirms that co-inhibition reduces tumor growth in PAM-dysregulated models more effectively than rapalogs [1].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: